Ephedrine camsilate
Description
Properties
CAS No. |
38974-71-9 |
|---|---|
Molecular Formula |
C20H31NO5S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO.C10H16O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-8,10-12H,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t8-,10-;7-,10-/m01/s1 |
InChI Key |
DQQQRWAATXYCAX-PQSSDZNQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Ephedrine Camsilate
Methodologies for Enantioselective Synthesis of Ephedrine (B3423809) Precursors and Subsequent Salt Formation
The biological and pharmacological activity of ephedrine is highly dependent on its stereochemistry. Therefore, enantioselective synthesis is paramount. Modern synthetic strategies focus on establishing the two chiral centers in the ephedrine backbone with high fidelity.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral intermediates of ephedrine. These methods often employ whole-cell systems or isolated enzymes to catalyze key stereoselective reactions.
A common biocatalytic route involves the production of (R)-phenylacetylcarbinol ((R)-PAC), a key precursor to l-ephedrine and d-pseudoephedrine. This is typically achieved through the fermentation of benzaldehyde (B42025) and glucose by yeast, such as Saccharomyces cerevisiae. The pyruvate (B1213749) decarboxylase enzyme within the yeast catalyzes the condensation of benzaldehyde with an acetaldehyde (B116499) equivalent derived from glucose. Subsequent chemical reductive amination of (R)-PAC with methylamine (B109427) yields l-ephedrine.
Recent advancements have focused on developing enzymatic cascades to synthesize all four stereoisomers of nor(pseudo)ephedrine. One such two-step cascade combines an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with either an (S)- or (R)-selective ω-transaminase. This approach has successfully produced (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine with excellent optical purity (ee >99% and de >98%). For the synthesis of the other two stereoisomers, (1S,2S)-norpseudoephedrine and (1S,2R)-norephedrine, a two-step biocatalytic cascade has been designed utilizing an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase for the initial benzoin-type condensation, followed by a transamination step mediated by an amine transaminase. This novel bienzymatic synthesis has shown promising results with good diastereo- and enantiomeric excesses.
Furthermore, dynamic kinetic resolution (DKR) offers an efficient method to obtain a single enantiomer from a racemic mixture with a theoretical yield of 100%. Chemoenzymatic DKR has been established as a powerful tool for preparing enantiomerically pure alcohols and amines, which are key structural motifs in ephedrine precursors. Biocatalytic racemization of d-ephedrine (B1618797) using whole cells of Rhizopus oryzae has also been explored as a method to convert the undesired enantiomer into the more valuable l-ephedrine.
| Enzymatic Approach | Key Enzyme(s) | Precursor(s) | Chiral Intermediate/Product | Key Features |
|---|---|---|---|---|
| Yeast Fermentation | Pyruvate Decarboxylase | Benzaldehyde, Glucose | (R)-Phenylacetylcarbinol ((R)-PAC) | Well-established industrial process for l-ephedrine precursor synthesis. |
| Two-Step Enzymatic Cascade | (R)-selective ThDP-dependent carboligase, ω-transaminase | Benzaldehyde, Pyruvate, Amine donor | (1R,2S)-Norephedrine, (1R,2R)-Norpseudoephedrine | High optical purity (ee >99%, de >98%). |
| Two-Step Biocatalytic Cascade | (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, Amine transaminase | Aromatic aldehydes, Amine donor | (1S,2S)-Norpseudoephedrine, (1S,2R)-Norephedrine analogues | Provides access to the other pair of stereoisomers with good diastereo- and enantiomeric excesses. |
| Biocatalytic Racemization | Enzymes from Rhizopus oryzae | d-Ephedrine | Racemic ephedrine | Allows for the conversion of the undesired enantiomer to the desired one. |
Asymmetric organic synthesis provides a high degree of control over the stereochemical outcome of reactions leading to ephedrine. These methods often employ chiral auxiliaries, catalysts, or reagents to induce stereoselectivity.
One prominent strategy involves the use of chiral auxiliaries, such as pseudoephedrine itself, in diastereoselective alkylation reactions. In what is known as the Myers asymmetric alkylation, pseudoephedrine is first acylated to form a tertiary amide. The enolate of this amide then undergoes highly diastereoselective alkylation with a wide range of alkyl halides. Subsequent cleavage of the auxiliary yields highly enantiomerically enriched carboxylic acids, which can be further converted to ephedrine precursors. This method is advantageous as both enantiomers of pseudoephedrine are readily available.
Another approach is the stereoselective reduction of α-amino ketones. For example, the reduction of (±)-α-methylamino propiophenone (B1677668) hydrochloride can be controlled to favor the formation of either ephedrine or pseudoephedrine. Catalytic reduction over platinum has been shown to yield predominantly (±)-ephedrine. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereoselectivity of this step.
The synthesis of chiral β-amino alcohols, the core structure of ephedrine, has also been achieved through chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. This radical polar crossover strategy allows for the modular synthesis of these valuable compounds.
Novel Synthetic Pathways for Ephedrine Camsilate Formation
The formation of this compound is primarily achieved through the chiral resolution of racemic ephedrine using camphorsulfonic acid. While the salt formation itself is a standard acid-base reaction, advancements in integrated synthesis and resolution processes can be considered novel pathways.
A chemical method for synthesizing ephedrine has been described where (±)-α-methylamino propiophenone hydrochloride is reduced to a mixture of (±)-ephedrine and (±)-pseudoephedrine. After separation of the (±)-ephedrine, a chiral organic acid, such as camphorsulfonic acid, is used as a resolving agent. The process involves dissolving the racemic ephedrine in an organic solvent like methanol (B129727) or ethanol (B145695) and adding the chiral acid. Upon cooling, the salt of one of the ephedrine enantiomers with camphorsulfonic acid crystallizes, allowing for its separation. The optical purity of the resolved product is reported to be very high. The molar ratio of the resolving agent to the racemic ephedrine is a critical parameter, with an optimal ratio being in the range of 1:0.25 to 1:0.6.
Chemoenzymatic one-pot syntheses are also emerging as a novel approach. These cascades combine biocatalytic steps for the creation of chiral amines with subsequent chemical transformations, potentially including salt formation, in a single reaction vessel. This approach offers advantages in terms of process efficiency and reduced waste.
Stereochemical Control and Diastereoselectivity in this compound Synthesis
The stereochemistry of ephedrine is defined by two chiral centers, leading to four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. The formation of a specific this compound diastereomer is entirely dependent on the stereochemistry of the ephedrine base used.
In asymmetric synthesis, stereochemical control is exerted at various stages. During the diastereoselective alkylation of pseudoephedrine amides, the chiral auxiliary directs the approach of the alkyl halide, leading to the formation of one diastereomer in high excess. The stereospecificity of this reaction is a key factor in obtaining enantiomerically pure products.
In the reduction of α-amino ketones, the choice of reducing agent and reaction conditions dictates the diastereoselectivity. For instance, the reduction of α-methyl aminopropiophenone hydrochloride with sodium borohydride (B1222165) can produce a mixture of ephedrine and pseudoephedrine, with the ratio depending on the specific conditions. Catalytic hydrogenation, on the other hand, can be highly diastereoselective.
The chiral resolution with camphorsulfonic acid is a classic example of diastereoselective crystallization. The two enantiomers of ephedrine react with a single enantiomer of camphorsulfonic acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Derivatization Strategies for this compound as Research Probes and Ligands
Ephedrine and its derivatives are valuable chiral building blocks and have been extensively used as chiral auxiliaries and ligands in asymmetric synthesis. The derivatization of ephedrine allows for its application as a research probe to study various chemical and biological processes.
Ephedrine-based catalysts have been immobilized on magnetic nanoparticles. These nanocatalysts can be used in asymmetric reactions, such as the Henry reaction, and can be easily recovered and reused. The linker used to attach the ephedrine moiety to the nanoparticle is crucial for the catalytic activity.
For use as fluorescent probes, ephedrine can be derivatized with fluorogenic reagents. For example, the reaction of ephedrine with 7-chloro-4-nitrobenzofurazan (NBD-Cl) yields a fluorescent product that can be used for its sensitive quantification. This derivatization allows for the detection of ephedrine at very low concentrations.
Radiolabeling of ephedrine and its analogues is another important derivatization strategy for creating research probes, particularly for positron emission tomography (PET) imaging. For instance, [11C]m-hydroxyephedrine ([11C]MHED) is a PET radioligand synthesized by the N-methylation of its precursor with [11C]methyl triflate. These radiolabeled compounds allow for the non-invasive study of biological processes in vivo.
| Derivatization Strategy | Derivative Type | Application | Example |
|---|---|---|---|
| Immobilization | Magnetic Nanoparticle-supported Catalyst | Asymmetric catalysis (e.g., Henry reaction) | Ephedrine immobilized on Fe3O4@SiO2 nanoparticles. |
| Fluorescent Labeling | Fluorescent Derivative | Sensitive quantification and detection | Reaction product of ephedrine with 7-chloro-4-nitrobenzofurazan (NBD-Cl). |
| Radiolabeling | Radiolabeled Analog | Positron Emission Tomography (PET) imaging | [11C]m-hydroxyephedrine ([11C]MHED). |
| Chiral Auxiliary | N-Acyl Pseudoephedrine Amide | Asymmetric alkylation reactions | Pseudoephedrine as a chiral auxiliary in Myers asymmetric alkylation. |
Advanced Analytical Characterization of Ephedrine Camsilate
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy provides detailed molecular-level information, enabling the unambiguous confirmation of the compound's structure, conformation, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural analysis of Ephedrine (B3423809) Camsilate in both solution and solid states. It provides precise information about the chemical environment of each atom, allowing for complete structural verification.
In solution-state NMR, characteristic signals for both the ephedrine and camphorsulfonate moieties would be observed. For the ephedrine cation, proton (¹H) NMR spectra would show distinct signals for the aromatic protons of the phenyl group, the methine protons adjacent to the hydroxyl and amino groups, and the methyl protons. nih.govresearchgate.net Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom. The camphorsulfonate anion would exhibit characteristic signals corresponding to its bicyclic structure, including the two geminal methyl groups and the carbonyl carbon. nih.govchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Ephedrine Camsilate
| Assignment (Ephedrine Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Assignment (Camsilate Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2-7.4 | 126-140 | C1-CH₂ | 2.9, 3.5 | ~50 |
| CH-OH | ~5.0 | ~72 | C2-C=O | - | ~217 |
| CH-NH₂⁺ | ~3.5 | ~60 | C3-CH₂ | ~2.0, 2.5 | ~43 |
| N-CH₃ | ~2.7 | ~31 | C4-CH | ~2.3 | ~48 |
| C-CH₃ | ~1.1 | ~11 | C5,C6-CH₂ | ~1.5, 2.1 | ~25, 30 |
| C7-C | - | ~58 | |||
| C8,C9-(CH₃)₂ | ~0.8, 1.1 | ~19, 20 | |||
| C10-CH₂SO₃⁻ | ~3.1, 3.6 | ~47 |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the physical form of this compound. rsc.org Unlike solution NMR, which averages out anisotropic interactions, ssNMR is highly sensitive to the local environment of nuclei within a crystal lattice. nih.gov This sensitivity allows for the differentiation between various crystalline forms (polymorphs) and amorphous material.
Polymorphs of the same compound can exhibit different ssNMR spectra due to variations in molecular packing, conformation, and intermolecular interactions (e.g., hydrogen bonding). researchgate.net These differences manifest as changes in chemical shifts, peak multiplicities, and relaxation times. For this compound, ¹³C and ¹⁵N cross-polarization magic angle spinning (CP/MAS) experiments would be particularly informative for characterizing the solid form and identifying potential polymorphic impurities. This approach has been successfully used to study related compounds like ephedrine hydrochloride, demonstrating its utility in pharmaceutical solid-state analysis. rsc.org
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C signals and for the identification of impurities. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms.
COSY experiments would reveal proton-proton couplings, confirming the spin systems within the ephedrine and camsilate structures.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
These techniques are also highly effective for detecting and structurally characterizing process-related impurities or degradation products, even at low levels. mdpi.com
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of this compound, confirming its elemental formula. When coupled with tandem MS (MS/MS), it provides detailed structural information through the analysis of fragmentation pathways.
Upon ionization (e.g., using electrospray ionization - ESI), the ephedrine cation ([M+H]⁺ at m/z 166.12) and the camsilate anion ([M-H]⁻ at m/z 231.08) can be analyzed separately. The fragmentation of the ephedrine cation is well-documented and proceeds through characteristic pathways. cjnmcpu.com A primary fragmentation involves the cleavage of the C-C bond adjacent to the phenyl ring and the amino group, leading to the formation of a highly stable benzylic iminium ion. nih.govresearchgate.net
The fragmentation of the camsilate anion would likely involve the loss of SO₃ and subsequent cleavages of the bicyclic camphor (B46023) framework, consistent with the fragmentation patterns of other sulfonamides. nih.gov
Table 2: Key Mass Spectrometry Fragmentation Data for this compound Ions
| Ion | Parent m/z | Key Fragment Ions (m/z) | Proposed Fragment Structure/Loss |
| Ephedrine (Positive Mode) | 166.12 | 148.11 | Loss of H₂O |
| 133.08 | Loss of H₂O and CH₃ | ||
| 117.06 | Loss of the hydroxyl and methylaminoethyl side chain | ||
| 58.07 | [CH₃-NH=CH-CH₃]⁺ (Iminium ion) | ||
| Camsilate (Negative Mode) | 231.08 | 151.09 | Loss of SO₃ |
| 80.96 | [SO₃H]⁻ or [SO₃]⁻• |
In research models, these MS techniques are invaluable for metabolite identification. Following administration, biological samples can be analyzed to detect modified forms of ephedrine (e.g., hydroxylated, demethylated, or conjugated products) by identifying their unique parent masses and fragmentation patterns, which differ predictably from the parent drug. core.ac.uk
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. americanpharmaceuticalreview.com These techniques are rapid, non-destructive, and highly sensitive to both molecular structure and solid-state form. ispub.com
The spectrum of this compound would be a composite of the vibrations from both ions. Key vibrational bands include:
O-H and N-H⁺ Stretching: Broad bands in the IR spectrum, typically in the 3200-3500 cm⁻¹ region, indicative of strong hydrogen bonding.
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Peaks in the 2800-3000 cm⁻¹ region.
C=O Stretching (Camsilate): A strong, sharp band around 1730-1750 cm⁻¹.
SO₃⁻ Stretching (Camsilate): Strong, characteristic bands in the 1000-1250 cm⁻¹ region.
Aromatic Ring Modes: Peaks around 1500-1600 cm⁻¹, which are often strong in the Raman spectrum. nih.gov
Because vibrational frequencies are sensitive to intermolecular forces, FTIR and Raman spectroscopy are excellent tools for studying hydrogen bonding and for distinguishing between different polymorphs. americanpharmaceuticalreview.com Polymorphs often display noticeable differences in the fingerprint region (below 1500 cm⁻¹) and in the O-H/N-H stretching regions, reflecting their distinct crystal packing and hydrogen-bonding networks. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
X-ray Crystallography and Solid-State Analysis of this compound
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. Single-crystal X-ray diffraction (SCXRD) provides the definitive structure of this compound, revealing precise bond lengths, bond angles, and the absolute stereochemistry of both the ephedrine and camsilate ions.
Crucially, SCXRD elucidates the detailed network of intermolecular interactions that define the crystal lattice. This includes the strong ionic interaction between the protonated secondary amine of ephedrine and the sulfonate group of the camsilate anion. It also details the hydrogen-bonding patterns, for instance, between the hydroxyl group of ephedrine and the sulfonate or carbonyl oxygens of neighboring camsilate ions. These interactions dictate the compound's solid-state properties. Studies of related amine salts and ephedrine derivatives provide a strong basis for predicting the types of packing and hydrogen bond motifs that would be present. nih.govdntb.gov.ua
For routine solid-state analysis and quality control, powder X-ray diffraction (PXRD) is employed. Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. PXRD is therefore the primary technique used to identify the crystalline form of this compound, screen for the existence of other polymorphs, and ensure batch-to-batch consistency of the solid form. rsc.org
Crystal Structure Determination and Intermolecular Interactions
Intermolecular interactions are the primary forces governing the crystal packing and, consequently, the physicochemical properties of the solid. In this compound, these interactions are multifaceted:
Hydrogen Bonding: Strong hydrogen bonds are expected between the protonated secondary amine and the hydroxyl group of the ephedrine cation and the sulfonate group of the camsilate anion. These N-H···O and O-H···O interactions are crucial in stabilizing the crystal lattice. springermedizin.denih.gov
Ionic Interactions: The primary force holding the salt together is the electrostatic attraction between the positively charged ephedrinium cation and the negatively charged camsilate anion.
Van der Waals Forces: Weaker, non-specific interactions, including London dispersion forces, occur between the hydrophobic regions of the molecules, such as the phenyl ring of ephedrine and the bulky bicyclic camphor skeleton of the camsilate anion. The size and hydrophobicity of the counterion can sometimes disrupt typical packing behaviors seen in simpler ephedrine salts. researchgate.net
The interplay of these interactions dictates the final crystal architecture, influencing properties such as melting point, solubility, and stability. rsc.orgchemrxiv.org Understanding these forces is a cornerstone of crystal engineering, which aims to design new solid forms with desired properties. umn.edumdpi.com
Polymorphism and Pseudopolymorphism (Solvates and Hydrates) of this compound
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the constituent molecules in the crystal lattice. mdpi.com These different forms, or polymorphs, of a compound like this compound would exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, even though they are chemically identical. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. For instance, thermal analysis of ephedrine cyclamate, a similar salt, revealed the existence of a second polymorph formed upon heating. umn.edu
Pseudopolymorphism refers to crystalline forms that contain solvent molecules incorporated into the crystal lattice. When the solvent is water, these forms are known as hydrates ; when other solvents are involved, they are called solvates . pharmaexcipients.comyoutube.com The presence of these solvent molecules alters the crystal structure and properties of the material. Hydrates are particularly relevant in pharmaceuticals as their formation can be triggered by exposure to humidity. pharmaexcipients.comyoutube.com Hydrated forms of a drug substance are considered different physical forms by regulatory agencies and generally dissolve more slowly than their anhydrous counterparts due to the strong bonds formed by water within the crystal lattice. pharmaexcipients.comyoutube.com Studies on diastereomeric salts of ephedrine with malic acid have shown the formation of both monohydrate and trihydrate forms, highlighting the propensity of ephedrine salts to incorporate water into their crystal structure. researchgate.netucl.ac.uk
Co-crystallization Studies Involving this compound
Co-crystallization is a technique used to design new solid forms by combining an active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio within a crystal lattice. nih.gov These co-crystals are multi-component solids where the components are neutral and interact via non-ionic forces, primarily hydrogen bonding. nih.gov The goal of forming co-crystals is to modify and improve the physicochemical properties of the API, such as solubility, stability, and dissolution rate. nih.govnih.gov
While specific co-crystallization studies involving this compound as the starting material are not extensively documented, the principles of crystal engineering could be applied. A co-crystal of ephedrine itself could be formed with a suitable coformer. Common methods for preparing co-crystals include:
Solution Evaporation: Dissolving stoichiometric amounts of the API and coformer in a common solvent, followed by slow evaporation to promote co-crystal formation. nih.gov
Grinding: Mechanically milling the API and coformer together, either neat (dry grinding) or with a small amount of liquid (liquid-assisted grinding). researchgate.net
Slurrying: Stirring a suspension of the API and coformer in a solvent where both components have limited solubility, allowing for the more stable co-crystal to form over time. nih.gov
These techniques could potentially be used to create novel solid forms of ephedrine with tailored properties.
Chromatographic and Electrophoretic Methodologies for Purity and Chiral Resolution
Ephedrine possesses two chiral centers, resulting in four possible stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(-)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine. pace.eduresearchgate.net Consequently, analytical methods for this compound must be capable of separating these stereoisomers to determine the enantiomeric and diastereomeric purity of the compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral HPLC is a cornerstone technique for the enantiomeric purity assessment of chiral drugs. The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. dea.gov For ephedrine and its related isomers, various CSPs have proven effective. oup.comastm.org A reversed-phase HPLC method using an achiral column but with dual optical rotation and UV absorbance detection has also been developed for determining enantiomeric purity. nih.gov
Below is a table summarizing various chiral HPLC methods used for the separation of ephedrine isomers.
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 µm) | Isocratic: 97% (2 mM ammonium (B1175870) formate (B1220265) in water, pH 3.7) and 3% (Methanol:Acetonitrile 70:30) | 0.2 mL/min | Diode-Array Detector (DAD) at 210 nm | e-nps.or.kr |
| Lux 3 µm AMP | Not specified | Not specified | Not specified | phenomenex.com |
| Thermo Scientific Hypersil Chiral -OT | Not specified | Not specified | UV-VIS | thermofisher.com |
| Supelcosil LC-(S) Naphthyl Urea (chiral column) | Not specified | Not specified | Not specified | astm.org |
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Separation
Gas chromatography coupled with a chiral stationary phase is another powerful method for enantiomeric separation. For compounds like ephedrine, which are not sufficiently volatile, a derivatization step is often required prior to analysis. nih.gov This typically involves reacting the amine and hydroxyl groups with a reagent, such as trifluoroacetic anhydride, to create more volatile and thermally stable derivatives. oup.com The derivatized enantiomers are then separated on a chiral column, often one based on cyclodextrins. pace.edu
The following table details examples of chiral GC methodologies for ephedrine enantiomers.
| Column | Derivatization Reagent | Carrier Gas / Conditions | Detection | Reference |
| β-cyclodextrin chiral capillary column | N,O-Di-trifluoroacetyl (TFA) | Not specified | Mass Spectrometry (MS) with Selected Ion Monitoring (SIM) | oup.com |
| β-cyclodextrin column | Minimal derivatization (acetylation attempted) | Temperature programming from 65°C to 225°C at 15°C/min | Mass Spectrometry (MS) | pace.edu |
| Not specified | Chiral derivatization | Not specified | Mass Spectrometry (MS) | nih.govscilit.com |
Capillary Electrophoresis (CE) for High-Resolution Enantiomeric Separations
Capillary electrophoresis offers extremely high separation efficiency and is well-suited for the chiral resolution of charged species like ephedrine. oup.com In CE, separation is achieved by adding a chiral selector to the background electrolyte (running buffer). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the applied electric field, leading to their separation. acs.org Various chiral selectors have been successfully employed for ephedrine isomers, with cyclodextrins and their derivatives being the most common. astm.orgacs.orgnih.gov Proteins, such as bovine serum albumin, have also been used as effective chiral selectors. oup.com
A summary of CE methods for the chiral separation of ephedrine is provided in the table below.
| Chiral Selector | Buffer / Background Electrolyte | Applied Voltage | Capillary Details | Detection | Reference |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Low pH buffers (e.g., 50 mM sodium phosphate (B84403), pH 2.5) | Not specified | Not specified | Ion Spray Mass Spectrometry | acs.org |
| Bovine Serum Albumin (BSA) (10 µmol/L) | 20 mmol/L phosphate buffer (pH 9.0) with 15% (v/v) 2-propanol | 15.0 kV | Uncoated fused-silica, 43.0 cm total length, 50-µm i.d. | UV at 190 nm | oup.com |
| Various Cyclodextrins (α-CD, β-CD, HDAS-β-CD) | Not specified | Not specified | Not specified | CE, NMR, High-Resolution MS | nih.gov |
| Hydroxypropyl-β-cyclodextrin (30 mM) | 50 mM phosphate buffer (pH 2.5) | Not specified | Uncoated fused silica | Not specified | astm.org |
| Penicillamine sulfonic acid-based chiral stationary phase (in CEC) | Not specified | Not specified | Not specified | Not specified | nih.gov |
Thermal Analysis Techniques for Phase Behavior and Chemical Stability
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds, providing critical insights into their phase behavior and chemical stability under thermal stress. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, while specific research data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not available in the public domain, the application of these techniques would be indispensable for a comprehensive stability and behavior profile.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect phase transitions, such as melting and crystallization, as well as quantify the enthalpy changes associated with these processes. In the context of this compound, a DSC thermogram would reveal its melting point, which is a key indicator of purity. Polymorphic transitions, if any, would also be observable as endothermic or exothermic events, providing crucial information for formulation development, as different polymorphs can exhibit different solubilities and stabilities.
While specific data tables for this compound are not available, the following tables illustrate the kind of data that would be generated from DSC and TGA analyses and are essential for a thorough characterization.
Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Unit |
| Onset Temperature | Data not available | °C |
| Peak Melting Temperature (Tm) | Data not available | °C |
| Enthalpy of Fusion (ΔHf) | Data not available | J/g |
| Glass Transition (Tg) | Data not available | °C |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Unit |
| Onset of Decomposition (Tonset) | Data not available | °C |
| Temperature at 5% Mass Loss (T5%) | Data not available | °C |
| Temperature at 10% Mass Loss (T10%) | Data not available | °C |
| Residual Mass at 500°C | Data not available | % |
The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of a pharmaceutical compound. For this compound, these analyses would be fundamental in establishing its identity, purity, and stability, thereby ensuring the quality and efficacy of the final pharmaceutical product. Further research is warranted to generate and publish specific thermal analysis data for this compound to support its development and regulatory approval.
Pre Clinical and Theoretical Pharmacological Investigations of Ephedrine Camsilate
Cellular and Subcellular Pharmacodynamics of Ephedrine (B3423809) Camsilate in Model Systems
At the cellular level, the primary pharmacodynamic effect of ephedrine is the elevation of extracellular norepinephrine (B1679862) concentrations in the vicinity of adrenergic receptors. This is a direct consequence of its action as a NET substrate, which facilitates the efflux of norepinephrine from presynaptic nerve terminals. cabidigitallibrary.org In isolated tissue preparations, such as the guinea pig portal vein, ephedrine induces contractile responses that are markedly potentiated by pretreatment with reserpine (B192253) (which depletes vesicular monoamine stores), suggesting a direct action on postsynaptic α-receptors in this model. cabidigitallibrary.org
Pre-clinical Pharmacokinetics and Metabolism of Ephedrine Camsilate (in vitro, animal models, non-human)
The intestinal absorption characteristics of ephedrine have been evaluated using in vitro models such as Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and serve as a model for the intestinal epithelial barrier. nih.govebi.ac.uksigmaaldrich.com
Studies have shown that ephedrine can transport across Caco-2 cell monolayers, with its intestinal absorption occurring primarily through passive diffusion. ebi.ac.uk However, some evidence suggests that ephedrine may also be a substrate for the P-glycoprotein (P-gp) efflux transporter, as the presence of the P-gp inhibitor verapamil (B1683045) significantly increased its permeability from the apical (intestinal lumen) to the basolateral (blood) side. ebi.ac.uk The transcellular pathway appears to be the favored route of transport for ephedrine. nih.gov
Table 3: Permeability of Ephedrine in Caco-2 Cell Monolayer Models This table summarizes data on the effective permeability coefficients (Peff or Papp) of ephedrine across Caco-2 cells.
| Model System | pH | Permeability Coefficient (cm/s) | Key Finding | Source(s) |
|---|---|---|---|---|
| Caco-2 Cells | 7.2 | 1x10⁻⁷ to 4x10⁻⁵ range for various drugs tested | Permeability correlates well with human absorption. | nih.govsigmaaldrich.com |
| Caco-2 Cells | 7.2 | Greater permeability for basic drugs like ephedrine compared to acidic pH. | Transcellular pathway is favored. | nih.gov |
| Caco-2 Cells | Not Specified | PAB increased in presence of verapamil. | Suggests ephedrine is a substrate of P-gp efflux pump. | ebi.ac.uk |
The metabolism of ephedrine has been investigated in non-human in vitro systems, such as rat liver microsomes and isolated hepatocytes, which contain the enzymatic machinery for drug biotransformation. nih.govresearchgate.net These studies indicate that the major metabolic pathways for ephedrine are N-demethylation to form norephedrine (B3415761) and oxidative deamination of the side chain. nih.gov
In rabbit liver microsomal preparations, D(-)-ephedrine was found to be metabolized at a faster rate than L(+)-ephedrine. nih.gov The formation of benzoic acid via oxidative deamination was significantly greater for the D(-) isomer. nih.gov
The involvement of specific cytochrome P450 (CYP450) enzymes has been explored in rat liver microsomes. cabidigitallibrary.org These studies reveal complex interactions. For example, pseudoephedrine was found to have an inhibitory effect on the activities of CYP1A1/2 and CYP2E1. cabidigitallibrary.org In contrast, ephedrine was shown to induce the activity of CYP2C and CYP1A1/2 at certain concentrations in this model system. cabidigitallibrary.org These findings suggest that ephedrine and its isomers can be both substrates and modulators of key drug-metabolizing enzymes. cabidigitallibrary.org
Table 4: In Vitro Metabolism and CYP450 Interactions of Ephedrine in Rat Liver Microsomes This table outlines the observed metabolic effects of ephedrine and its isomer pseudoephedrine on cytochrome P450 enzymes in a non-human model.
| Compound | CYP450 Isoform | Observed Effect | Model System | Source(s) |
|---|---|---|---|---|
| Ephedrine | CYP2C | Induction | Rat Liver Microsomes | cabidigitallibrary.org |
| Ephedrine | CYP1A1/2 | Induction | Rat Liver Microsomes | cabidigitallibrary.org |
| Pseudoephedrine | CYP1A1/2 | Inhibition (IC₅₀ = 54.0 µmol/L) | Rat Liver Microsomes | cabidigitallibrary.org |
| Pseudoephedrine | CYP2E1 | Inhibition (IC₅₀ = 206.7 µmol/L) | Rat Liver Microsomes | cabidigitallibrary.org |
Excretion Mechanisms in Pre-clinical Renal and Biliary Models
The elimination of ephedrine from the body is predominantly handled by the kidneys, with a smaller, less characterized role for biliary excretion.
Renal Excretion: Pre-clinical and clinical pharmacokinetic studies consistently show that the kidney is the primary route for the elimination of ephedrine. A significant portion of the compound is excreted in the urine unchanged. nih.govrsc.org The elimination half-life of ephedrine is approximately 3 to 6 hours. rsc.org However, this rate is highly dependent on urinary pH; acidic urine increases the rate of excretion, while alkaline urine reduces it. rsc.orgajchem-b.comnih.gov
Metabolism of ephedrine does occur, but it is not extensive. The primary metabolic pathway is N-demethylation, which converts ephedrine into its active metabolite, norephedrine (phenylpropanolamine). ajchem-b.comajchem-b.com Both the parent drug and this metabolite are then excreted via the urine. ajchem-b.comajchem-b.com Studies have quantified the amount of unchanged ephedrine eliminated in urine, with values ranging from approximately 41% to over 70%. ajchem-b.comnih.gov
| Parameter | Finding | Source(s) |
| Primary Excretion Route | Renal (Urine) | nih.govajchem-b.comprezi.com |
| Plasma Half-Life | ~6 hours | nih.govajchem-b.com |
| Major Metabolite | Norephedrine | ajchem-b.comajchem-b.com |
| % Excreted Unchanged | 40.9% - 80% | ajchem-b.comnih.gov |
| Influencing Factor | Urinary pH (excretion increases in acidic urine) | rsc.orgajchem-b.comnih.gov |
| This table is interactive. Click on the headers to sort. |
Biliary Excretion: Biliary excretion is a mechanism by which drugs and their metabolites are transported from the plasma into the bile by hepatocytes and subsequently eliminated via the feces. researchgate.net This process often involves active transport systems such as P-glycoprotein and multidrug resistance-associated proteins (MRPs). researchgate.net For drugs that undergo significant biliary excretion, especially those that are later reabsorbed in the intestine (enterohepatic circulation), the duration of action can be prolonged. researchgate.net
While this is a fundamental pathway for drug disposition, specific pre-clinical studies detailing the quantitative contribution and mechanisms of biliary excretion for ephedrine are not prominently available in the reviewed scientific literature. Investigating this pathway would typically involve studies using bile duct cannulated animal models to directly measure the amount of the drug and its metabolites secreted into the bile over time. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational methods provide theoretical insights into the molecular behavior of drugs. While studies specific to this compound are scarce, research on the ephedrine molecule offers valuable information on its interactions and properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction types. Docking studies on ephedrine have primarily focused on its interaction with its known biological targets, such as adrenergic receptors, and other proteins like Human Serum Albumin (HSA).
One study investigated the interaction between ephedrine and the β2-adrenergic receptor (β2-AR). sciforum.net The results showed that ephedrine forms hydrogen bonds with key residues within the receptor's active site. sciforum.net Another investigation using an immobilized β2-AR found that the binding process is driven by electrostatic interactions. nih.gov Docking simulations have also been used to explore ephedrine's binding to HSA, identifying its preferred binding site and the specific amino acid residues involved in hydrogen bonding and electrostatic interactions. researchgate.net These simulations help to explain the molecular basis of ephedrine's mechanism of action and its transport in the bloodstream.
| Target Protein | Key Findings | Source(s) |
| β2-Adrenergic Receptor (β2-AR) | Binding involves hydrogen bonds with key residues; driven by electrostatic interactions. Association constant (Ka) at 37°C was (5.94±0.05)×10³/M. | sciforum.netnih.gov |
| Human Serum Albumin (HSA) | Binds to site I in subdomain IIA. Interaction involves hydrogen bonds with Phe211 and Ala215, and electrostatic interactions with Arg218, Lys199, and Ser202. The process is spontaneous. | researchgate.net |
| This table is interactive. Click on the headers to sort. |
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of how a drug molecule behaves in a biological environment. MD simulations of ephedrine have been conducted to understand its stability, reactivity, and interactions with its surroundings. ajchem-b.comajchem-b.com
These studies have analyzed how ephedrine interacts with water molecules, using radial distribution functions to show that the hydroxyl (OH) and amine (NH) groups are key sites for interaction. ajchem-b.com Other MD simulations have explored the influence of temperature on the interactions between ephedrine and potential carrier molecules like fullerenes. nih.gov Research into the extraction of ephedrine from natural sources has also employed MD simulations to reveal that hydrogen bonds and van der Waals forces are the primary drivers of its interaction with solvents. nih.gov These simulations provide a dynamic picture of the forces governing ephedrine's behavior at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, unsynthesized compounds.
While ephedrine is structurally similar to other sympathomimetic amines and has a well-defined pharmacology, detailed QSAR studies focusing specifically on ephedrine and its analogues for adrenergic receptor activity are not extensively reported in recent literature. academie-sciences.fracs.org However, ephedrine has been included as a data point in the development of broader QSAR models for predicting other biological effects, such as potential hepatotoxicity. sci-hub.st In one such study, it was noted that while ephedrine is a major component of the Ephedra plant, other ingredients might be responsible for observed toxicity, highlighting the complexity of creating predictive models for natural products. sci-hub.st The principle of QSAR remains a powerful tool in drug discovery for screening molecules and prioritizing them for synthesis and further testing. nih.gov
Applications of Ephedrine Camsilate in Materials Science and Chiral Technologies
Impact of Solid-State Forms on Chemical Reactivity and Stability for Research ApplicationsWhile computational studies on the stability and reactivity of the ephedrine (B3423809) molecule itself have been performed, there is no specific research on the solid-state forms of Ephedrine Camsilate.ajchem-b.comajchem-b.comStudies on the stability of other ephedrine salts, such as ephedrine sulfate and hydrochloride, have been conducted, but this information cannot be directly applied to the camsilate salt, as the counter-ion plays a crucial role in the crystal lattice and overall stability of the solid form.nih.govnih.gov
Due to this lack of specific data, creating the requested article with detailed research findings and data tables is not feasible without violating the core instructions of the prompt.
Impurity Profiling and Degradation Studies of Ephedrine Camsilate
Identification and Characterization of Synthetic Impurities and By-products
The synthesis of ephedrine (B3423809) camsilate typically involves the reaction of ephedrine with camphorsulfonic acid. wikipedia.org Impurities in the final product can therefore originate from the starting materials, intermediates, or by-products formed during the synthesis.
Impurities from Ephedrine Starting Material: The ephedrine base itself can contain several process-related impurities. The most common of these is its diastereomer, pseudoephedrine . Other potential impurities arising from the synthesis of ephedrine can include:
Norephedrine (B3415761) : Formed by the N-demethylation of ephedrine. wikipedia.org
1-Phenyl-2-propanone (P2P) : A precursor in some synthetic routes of ephedrine. dcu.ie
Methylephedrine : A related alkaloid that may be present.
The presence of these impurities is largely dependent on the synthetic or extraction method used to obtain the initial ephedrine. For instance, ephedrine derived from plant sources may contain a different profile of related alkaloids compared to synthetically produced ephedrine.
Impurities from Camphorsulfonic Acid: The purity of the camphorsulfonic acid used in the salt formation is also crucial. Impurities may arise from the sulfonation of camphor (B46023), the starting material for camphorsulfonic acid.
By-products of the Salt Formation: The reaction between ephedrine and camphorsulfonic acid is a straightforward acid-base reaction. However, side reactions can occur if impure starting materials are used or if the reaction conditions are not carefully controlled.
A summary of potential synthetic impurities is provided in the table below.
| Impurity Name | Source |
| Pseudoephedrine | Diastereomer of ephedrine, present in starting material |
| Norephedrine | N-demethylation product of ephedrine |
| 1-Phenyl-2-propanone (P2P) | Precursor from ephedrine synthesis |
| Methylephedrine | Related alkaloid in ephedrine source |
| Unreacted Ephedrine | Incomplete reaction |
| Unreacted Camphorsulfonic Acid | Incomplete reaction |
Chemical Degradation Pathways and Kinetics of Ephedrine Camsilate Under Varied Environmental Stressors
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and pH extremes.
Thermal Degradation: Thermogravimetric analysis of ephedrine indicates that it undergoes thermal degradation at temperatures in the range of 200-300°C. semanticscholar.org Studies on ephedrine hydrochloride, a salt of ephedrine, have shown that it is relatively stable at elevated temperatures, with less than 10% decomposition observed after 60 days at 120°C. researchgate.net It is expected that this compound would exhibit similar thermal stability, with significant degradation occurring only at very high temperatures. The degradation at high temperatures can lead to the formation of toxic fumes of nitrogen oxides. lgcstandards.com
Photodegradation: Ephedrine is known to be sensitive to light. nih.govnih.gov Exposure of aqueous solutions of ephedrine to sunlight or UV light in the presence of air can lead to deterioration and the formation of colored products. pjsir.org A key photodegradation pathway involves the oxidation of ephedrine to form benzaldehyde (B42025) . This benzaldehyde can then condense with an unchanged ephedrine molecule to form 2,5-diphenyl-3,4-dimethyltetrahydrooxazole . pjsir.org This oxazole (B20620) derivative is considered an intermediate in the photodegradation process that leads to the formation of more complex colored products. pjsir.org Photocatalytic degradation of ephedrine has also been studied, showing its susceptibility to degradation under specific light-activated catalytic conditions. researchgate.netresearchgate.nettulane.edu
Hydrolytic Degradation: this compound, being a salt, will dissociate in aqueous solutions. The stability of the ephedrine cation is pH-dependent. In a study involving a combination of drugs including ephedrine, a higher percentage of degradation was observed in acidic medium compared to neutral medium. bookpi.org The camphorsulfonic acid anion is stable to hydrolysis under normal environmental conditions.
Oxidative Degradation: Ephedrine is susceptible to oxidative degradation. Studies have shown that reaction with oxidizing agents like hydrogen peroxide can lead to the formation of benzaldehyde and benzoic acid as major degradation products. auckland.ac.nz Another identified oxidation product is methcathinone , which is generated through the oxidation of the ephedrine drug substance. nih.gov The degradation pathway often involves the oxidation of the hydroxyl group on the α-carbon. nih.govasm.orgnih.gov
The table below summarizes the key degradation pathways and products.
| Stress Condition | Degradation Products |
| Thermal | Nitrogen oxides |
| Photolytic | Benzaldehyde, 2,5-diphenyl-3,4-dimethyltetrahydrooxazole |
| Hydrolytic | Degradation is pH-dependent, more pronounced in acidic conditions |
| Oxidative | Benzaldehyde, Benzoic acid, Methcathinone |
Strategies for Impurity Control and Mitigation in Research-Grade Material
To ensure the high purity of research-grade this compound, several strategies for impurity control and mitigation can be employed throughout the manufacturing process.
Control of Starting Materials: The most effective way to control impurities in the final product is to use high-purity starting materials. This involves:
Thorough analytical testing of ephedrine and camphorsulfonic acid batches to identify and quantify any impurities before they are used in the synthesis.
The use of ephedrine that has been purified to remove diastereomers and other related alkaloids.
Purification of the Final Product: After the synthesis of this compound, purification steps are crucial to remove any unreacted starting materials, by-products, and other impurities. Common purification techniques for compounds like this compound include:
Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical to ensure that the desired compound crystallizes out while the impurities remain in the solution. Fractional crystallization can be particularly effective in separating diastereomeric salts. mdpi.com
Chromatography: Techniques such as column chromatography can be used to separate this compound from its impurities based on differences in their physical and chemical properties. slideshare.net Ion-exchange chromatography has also been shown to be effective in purifying ephedrine. nih.gov
Proper Storage and Handling: Given the sensitivity of ephedrine to light, it is imperative to store this compound in light-resistant containers to prevent photodegradation. nih.gov Storage in a cool, dry place will also help to minimize thermal and hydrolytic degradation.
By implementing these strategies, it is possible to produce and maintain high-purity, research-grade this compound with a well-defined impurity profile.
Future Directions and Emerging Research Avenues for Ephedrine Camsilate
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical and Pharmacological Research
The confluence of artificial intelligence (AI) and machine learning (ML) with chemistry and pharmacology is set to revolutionize how we study compounds like ephedrine (B3423809) camsilate. numberanalytics.commdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional research methods. researchgate.net
The application of these predictive models extends to the synthesis of ephedrine and its derivatives. AI can be employed to devise more efficient and sustainable synthetic routes, reducing the reliance on hazardous chemicals and minimizing environmental impact. numberanalytics.com Research is ongoing to develop these more sustainable synthesis methods. numberanalytics.com
Table 1: Potential Applications of AI and Machine Learning in Ephedrine Camsilate Research
| Research Area | Potential Application of AI/ML | Expected Outcome |
| Pharmacology | Predictive modeling of pharmacological profiles. numberanalytics.com | Faster identification of potential therapeutic applications. |
| Pharmacokinetics | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | More efficient drug development with reduced failure rates. |
| Formulation | Optimization of drug delivery systems. | Enhanced bioavailability and stability of formulations. |
| Synthesis | Design of novel and sustainable synthetic pathways. numberanalytics.com | Greener and more cost-effective production methods. |
| Toxicology | Early-stage prediction of potential toxicity. numberanalytics.com | Improved safety profiles of new drug candidates. |
Exploration of this compound in Novel Biomimetic Systems and Chemical Sensors
The development of highly sensitive and selective sensors for the detection of specific chemical compounds is a rapidly growing field of research. Biomimetic systems, which mimic biological processes, and advanced chemical sensors offer promising platforms for the detection and quantification of this compound in various matrices.
A particularly promising area is the use of molecularly imprinted polymers (MIPs) . mdpi.comsemanticscholar.orgresearchgate.netrsc.orgresearchgate.netbiolscigroup.us MIPs are synthetic receptors that can be designed to specifically recognize and bind to a target molecule, in this case, ephedrine. biolscigroup.us Researchers have successfully developed MIP-based sensors for the detection of ephedrine. mdpi.comsemanticscholar.orgresearchgate.netrsc.orgcapes.gov.br These sensors can be integrated into various analytical platforms, including electrochemical and colorimetric sensors, to provide rapid and accurate measurements. mdpi.comresearchgate.net For instance, a colorimetric sensor using an ephedrine-imprinted polymer has been developed for the detection of ephedrine in urine samples. mdpi.com The high selectivity of MIPs allows for the detection of ephedrine even in the presence of structurally similar compounds. researchgate.net
The development of these sensors has significant implications for various fields. In clinical settings, they could be used for therapeutic drug monitoring. In environmental science, they could be employed to detect the presence of ephedrine as a contaminant. Furthermore, the integration of these sensors into portable devices could allow for on-site and real-time analysis. researchgate.net
Table 2: Types of Biomimetic and Chemical Sensors for Ephedrine Detection
| Sensor Type | Recognition Element | Principle of Detection | Potential Application |
| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) researchgate.netrsc.org | Change in electrical signal upon binding of ephedrine. | Pharmaceutical analysis, biological fluid monitoring. researchgate.net |
| Colorimetric Sensor | Molecularly Imprinted Polymer (MIP) mdpi.com | Visible color change upon interaction with ephedrine. | Rapid screening in urine and other samples. mdpi.com |
| Quartz Crystal Microbalance (QCM) | Molecularly Imprinted Polymer (MIP) capes.gov.br | Change in frequency of a quartz crystal upon mass loading. | Sensitive detection in aqueous solutions. capes.gov.br |
| Optical Sensor | --- | Change in optical properties (e.g., fluorescence). | High-sensitivity detection. |
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring in Complex Research Matrices
The ability to monitor chemical processes in real-time and within complex biological or environmental systems is crucial for advancing our understanding of a compound's behavior. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into the dynamics of this compound.
Raman spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are powerful, non-destructive techniques that provide detailed molecular information. theanalyticalscientist.comspectroscopyonline.com Recent advancements in these techniques, coupled with machine learning algorithms, have enabled the rapid identification and quantification of substances in complex mixtures. theanalyticalscientist.comspectroscopyonline.com For example, surface-enhanced Raman spectroscopy (SERS) has been used for the analysis of natural products, and a combination of drop coating deposition-SERS and machine learning has been shown to detect ephedrine in tears with high accuracy. researchgate.nettheanalyticalscientist.com This suggests the potential for developing non-invasive monitoring methods.
Furthermore, real-time monitoring of pharmaceutical processes using techniques like in-line FT-IR and Raman spectroscopy is becoming increasingly important for quality control and process optimization. mdpi.com These Process Analytical Technology (PAT) tools can be applied to the synthesis and formulation of this compound to ensure consistency and quality. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy also continues to be a vital tool. Modified 1H-NMR methods have been developed for the quantification of ephedrine alkaloids in complex samples like herbal extracts. mdpi.com Advanced NMR techniques, such as those used in NMR crystallography, can aid in the precise determination of the three-dimensional structure of ephedrine salts, which is crucial for understanding their properties and interactions. rsc.org
Finally, cold ion UV spectroscopy has emerged as a highly selective method for the identification and quantification of ephedrine isomers, demonstrating the potential for highly sensitive detection even in complex mixtures. acs.org
Table 3: Advanced Analytical Techniques for this compound Research
| Technique | Principle | Application in this compound Research |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a molecular fingerprint. | Real-time monitoring, identification in complex matrices, non-invasive detection. researchgate.nettheanalyticalscientist.com |
| FT-IR Spectroscopy | Absorption of infrared radiation, identifying functional groups. | Quality control during synthesis and formulation, studying molecular interactions. spectroscopyonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Structural elucidation, quantification in complex mixtures. mdpi.comrsc.org |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Identification and quantification, particularly when coupled with chromatography (LC-MS). nih.gov |
| Cold Ion UV Spectroscopy | UV spectroscopy of cryogenically cooled ions. | Highly selective isomer identification and quantification. acs.org |
Q & A
Basic: How can researchers identify and quantify Ephedrine camsilate in complex biological matrices?
Methodological Answer:
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting and quantifying this compound. Key steps include:
- Sample Preparation: Use acidified methanol or acetonitrile for metabolite extraction to minimize matrix interference .
- Calibration Curves: Prepare standardized solutions of this compound in relevant solvents (e.g., phosphate buffer) to establish linearity (R² > 0.99).
- Quality Control: Include internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement effects .
- Validation: Assess precision (RSD < 15%), accuracy (80–120% recovery), and limit of detection (LOD < 1 ng/mL) per ICH guidelines .
Basic: What experimental design principles should guide the optimization of this compound extraction from plant sources?
Methodological Answer:
The Taguchi experimental design is recommended for multi-factor optimization. For example:
- Factors: Ethanol concentration (60–80%), solvent-to-solid ratio (6–10×), extraction time (1–2 hours), and temperature (40–60°C) .
- Response Variable: Yield of this compound quantified via HPLC.
- Orthogonal Array: Use an L9 array to reduce trials while capturing interactions. Post-hoc ANOVA identifies significant factors (p < 0.05) .
Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
Methodological Answer:
- Meta-Analysis: Pool raw data from published studies (e.g., urinary excretion rates) and apply mixed-effects models to account for inter-study variability .
- Covariate Adjustment: Control for variables like urine pH (critical for renal clearance) and metabolic enzyme polymorphisms (e.g., CYP2D6 activity) .
- Sensitivity Analysis: Test robustness by excluding outliers or studies with methodological flaws (e.g., lack of acidic urine control) .
Advanced: What computational strategies improve chiral separation of this compound enantiomers?
Methodological Answer:
Molecularly imprinted polymers (MIPs) designed via molecular modeling offer superior enantioselectivity:
- Virtual Screening: Use software (e.g., AutoDock) to screen monomers (e.g., hydroxyethyl methacrylate) for optimal binding to the Ephedrine template .
- Polymer Synthesis: Co-polymerize selected monomers with cross-linkers (e.g., ethylene glycol dimethacrylate) in the presence of this compound.
- Validation: Assess separation factors (α) via HPLC; MIPs achieve α = 1.42–2.09, outperforming commercial chiral columns .
Basic: What steps ensure reproducibility of this compound synthesis in academic settings?
Methodological Answer:
- Detailed Protocols: Document reaction conditions (e.g., molar ratios, temperature, catalysts) and purification methods (e.g., recrystallization solvents) .
- Characterization Data: Provide NMR (¹H/¹³C), IR, and mass spectra for all intermediates and final products.
- Negative Controls: Synthesize "blank" polymers or reaction mixtures without the template to confirm specificity .
Advanced: How can microbial biosynthesis of this compound be validated and scaled?
Methodological Answer:
- Strain Engineering: Optimize metabolic pathways in E. coli or yeast using CRISPR-Cas9 to overexpress enzymes like pyruvate decarboxylase (PDC) .
- Fermentation: Monitor precursor (e.g., benzaldehyde) consumption and product yield in bioreactors with controlled pH (6.5–7.0) and dissolved oxygen .
- Downstream Processing: Use centrifugal partition chromatography (CPC) for high-purity recovery (>98%) .
Advanced: What pharmacokinetic models best predict this compound’s metabolite kinetics?
Methodological Answer:
- Catenary Chain Models: Simulate absorption, metabolism, and excretion using first-order rate constants derived from urinary excretion data .
- Parameter Estimation: Fit models to time-concentration profiles via nonlinear regression (e.g., Phoenix WinNonlin).
- Validation: Compare predicted vs. observed AUC(0–24h) and Cmax; deviations >20% warrant model refinement .
Basic: How can researchers access proprietary datasets for this compound studies?
Methodological Answer:
- Formal Requests: Submit a structured proposal to repositories (e.g., Cambridge English) detailing research questions, methodology, and ethical approvals .
- Data Agreements: Sign non-disclosure agreements (NDAs) for sensitive data, specifying permitted uses and embargo periods .
Basic: What ethical considerations apply to human trials involving this compound?
Methodological Answer:
- Informed Consent: Disclose risks (e.g., hypertension, tachycardia) and benefits (e.g., neuropathic edema relief) .
- Participant Screening: Exclude individuals with cardiovascular conditions or CYP2D6 inhibitors (e.g., fluoxetine) .
Advanced: How should researchers manage conflicting data on this compound’s environmental impact?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
